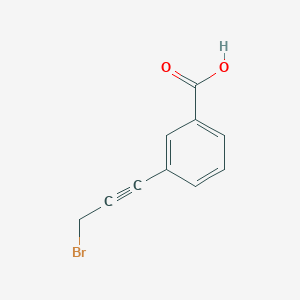
3-(3-Bromoprop-1-YN-1-YL)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromoprop-1-YN-1-YL)benzoic acid is an organic compound with the molecular formula C10H7BrO2. It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a 3-bromoprop-1-yn-1-yl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromoprop-1-YN-1-YL)benzoic acid typically involves the reaction of propargyl bromide with benzoic acid derivatives. One common method is the treatment of propargyl alcohol with phosphorus tribromide to produce propargyl bromide, which then reacts with benzoic acid under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using the aforementioned reactions, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromoprop-1-YN-1-YL)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Addition Reactions: The triple bond in the propargyl group can participate in addition reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Catalysts: Palladium or platinum catalysts for addition reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while addition reactions can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromoprop-1-YN-1-YL)benzoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(3-Bromoprop-1-YN-1-YL)benzoic acid is not well-documented. its reactivity can be attributed to the presence of the bromine atom and the triple bond in the propargyl group. These functional groups can interact with various molecular targets, leading to different chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargyl Bromide: Similar in structure but lacks the benzoic acid moiety.
3-(3-Hydroxyprop-1-YN-1-YL)benzoic acid: Similar structure with a hydroxyl group instead of a bromine atom.
Uniqueness
3-(3-Bromoprop-1-YN-1-YL)benzoic acid is unique due to the combination of the benzoic acid moiety and the 3-bromoprop-1-yn-1-yl group
Eigenschaften
Molekularformel |
C10H7BrO2 |
|---|---|
Molekulargewicht |
239.06 g/mol |
IUPAC-Name |
3-(3-bromoprop-1-ynyl)benzoic acid |
InChI |
InChI=1S/C10H7BrO2/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7H,6H2,(H,12,13) |
InChI-Schlüssel |
RQTGSKCUTGFAEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)O)C#CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


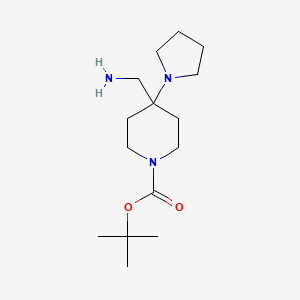
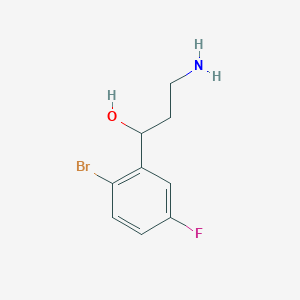

![1-[(2-Bromophenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13227114.png)
![1-methyl-N-[(3R)-piperidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B13227115.png)
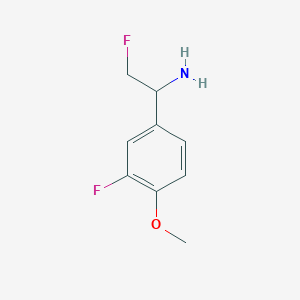
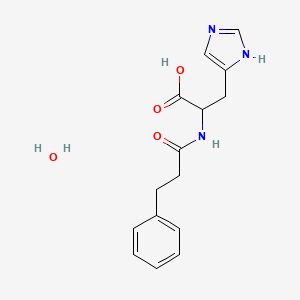

![N-(Propan-2-yl)-2-[(1,2,3,4-tetrahydroquinolin-6-yl)formamido]acetamide](/img/structure/B13227160.png)
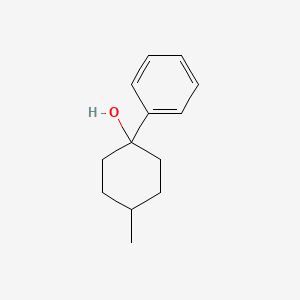
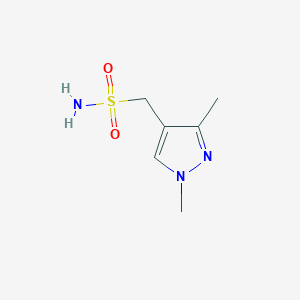
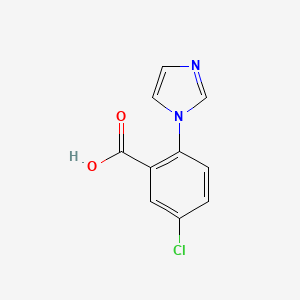
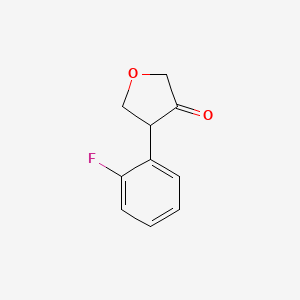
![3-[4-(2-methylpropyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13227184.png)
